

# physical and chemical properties of p-Menthane-1,3,8-triol

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## Compound of Interest

Compound Name: *p*-Menthane-1,3,8-triol

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## p-Menthane-1,3,8-triol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**p-Menthane-1,3,8-triol** is a monoterpenoid compound with potential applications in various scientific fields. This document provides a comprehensive overview of its known physical and chemical properties. Due to the limited availability of public data, this guide also highlights areas where further research is required, particularly concerning experimental protocols for synthesis, detailed spectral analysis, and biological activity. Information on the closely related and well-studied compound, p-menthane-3,8-diol, is included for comparative purposes where relevant, but it is crucial to note the distinct nature of these two molecules.

### Physicochemical Properties

**p-Menthane-1,3,8-triol**, with the IUPAC name 4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol, is a small molecule with a molecular weight of 188.26 g/mol .<sup>[1][2]</sup> Its physical state at room temperature has been described variably as a solid or an oil, indicating that its melting point may be near ambient temperatures.<sup>[3][4]</sup> It is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.<sup>[4]</sup>

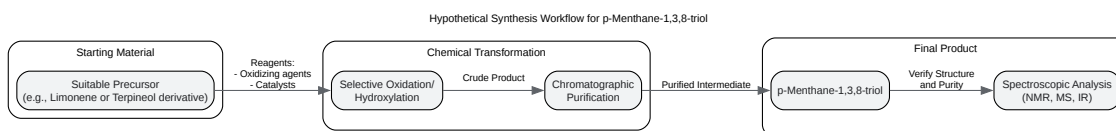
A summary of its known and calculated physicochemical properties is presented in Table 1.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>20</sub> O <sub>3</sub>	[3]
Molecular Weight	188.26 g/mol	[3]
CAS Number	155348-06-4	[4]
IUPAC Name	4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol	[2]
Appearance	Solid or Oil	[3][4]
Boiling Point (Calculated)	312.9 ± 27.0 °C at 760 mmHg	[3]
Density (Calculated)	1.1 ± 0.1 g/cm <sup>3</sup>	[3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[4]
LogP (Calculated)	-0.21	[3]
Hydrogen Bond Donor Count	3	[3]
Hydrogen Bond Acceptor Count	3	[3]
Rotatable Bond Count	1	[3]

## Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **p-Menthane-1,3,8-triol** are not readily available in the public domain. However, a potential synthetic route can be conceptualized based on the known synthesis of the related compound, p-menthane-3,8-diol, which is typically synthesized from citronellal through an acid-catalyzed cyclization and hydration.

A proposed, hypothetical workflow for the synthesis of **p-Menthane-1,3,8-triol** is outlined below. This workflow is for illustrative purposes and would require experimental validation.



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A hypothetical workflow for the synthesis of **p-Menthane-1,3,8-triol**.

## Spectral Data

While at least one commercial supplier indicates that the structure of their **p-Menthane-1,3,8-triol** is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, the actual spectral data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Mass Spectrometry, and Infrared Spectroscopy) are not publicly available.[4] The acquisition and publication of this data are crucial for the unambiguous identification and characterization of this compound.

For comparison, the mass spectrum of the related isomer, p-menthane-1,2,3-triol, is available in public databases.[5]

## Biological Activity and Signaling Pathways

There is currently a significant lack of information regarding the biological activity, mechanism of action, and potential signaling pathway interactions of **p-Menthane-1,3,8-triol**.

In contrast, the closely related compound, p-menthane-3,8-diol (PMD), is a well-documented insect repellent.[6] Its mechanism of action is thought to involve interactions with the olfactory receptors of insects, leading to a repellent effect. However, it is imperative to conduct dedicated studies to determine if **p-Menthane-1,3,8-triol** exhibits similar or different biological properties.

Due to the absence of experimental data on the signaling pathways of **p-Menthane-1,3,8-triol**, a diagrammatic representation cannot be provided at this time. Future research in this area would be highly valuable.

## Conclusion and Future Directions

**p-Menthane-1,3,8-triol** is a chemical entity for which basic physicochemical data is available, but a comprehensive understanding is hampered by the lack of detailed experimental information. To facilitate further research and development, the following areas require immediate attention:

- Development and publication of a reliable and reproducible synthetic protocol.
- Full spectral characterization, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, mass spectrometry, and infrared spectroscopy.
- Investigation into its biological activities, including but not limited to its potential as an insect repellent, antimicrobial agent, or other pharmacologically relevant properties.
- Elucidation of its mechanism of action and interaction with biological signaling pathways.

The information presented in this technical guide is based on the limited data currently available and is intended to serve as a foundation for future scientific inquiry.

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